molecular formula C10H14ClNO2 B12523384 tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate CAS No. 651733-31-2

tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate

Cat. No.: B12523384
CAS No.: 651733-31-2
M. Wt: 215.67 g/mol
InChI Key: XORSYSPTZXDLNV-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is a carbamate derivative featuring a unique alkenynyl chloride chain. Its structure combines a tert-butyloxycarbonyl (Boc) protective group with a conjugated system of a triple bond (alkyne), a double bond (alkene), and a terminal chlorine atom. This compound is likely utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The Boc group is commonly employed to protect amines during multi-step syntheses, while the chlorine and unsaturated bonds offer reactive sites for further functionalization.

Properties

CAS No.

651733-31-2

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

tert-butyl N-(5-chloropent-4-en-2-ynyl)carbamate

InChI

InChI=1S/C10H14ClNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h5,7H,8H2,1-3H3,(H,12,13)

InChI Key

XORSYSPTZXDLNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC=CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorinated alkyne precursor. The reaction is often carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include tert-butyl carbamate, chlorinated alkynes, and appropriate catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is used as a building block in organic synthesis. It can be used to introduce functional groups into molecules, facilitating the synthesis of more complex compounds.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its reactivity and functional groups make it a valuable intermediate in the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate involves its interaction with molecular targets through its functional groups. The alkyne and chlorine moieties can participate in various chemical reactions, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate derivatives with tert-butyl protective groups are widely used in organic chemistry. Below, we compare tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate with three analogs, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Reactivity/Applications
This compound (Target Compound) Boc, alkyne, alkene, Cl C₁₀H₁₄ClNO₂ 215.68 Intermediate for cross-coupling reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Boc, pyrimidine, F, OH, CH₃ C₁₁H₁₆FN₃O₃ 257.26 Potential kinase inhibitor scaffold
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate Boc, pyrimidine, Cl, I, methoxy, cyclohexane C₁₈H₂₇ClIN₃O₃ 520.79 Anticancer drug candidate (nucleotide analog)
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Boc, biphenyl, hydroxyl C₂₀H₂₃NO₃ 337.41 Chiral building block for APIs

Key Comparative Analysis

Reactivity and Functionalization Potential The target compound’s alkenynyl chloride chain enables diverse reactivity, such as halogenation, Sonogashira coupling (via the alkyne), or Diels-Alder reactions (via the alkene). In contrast, the pyrimidine-containing analogs (e.g., and ) exhibit heterocyclic reactivity, including nucleophilic aromatic substitution or hydrogen bonding, which is critical for biological target engagement.

Stability and Solubility The Boc group in all compounds enhances stability against hydrolysis under basic conditions. However, the conjugated alkenynyl system in the target compound may reduce solubility in polar solvents compared to the pyrimidine or biphenyl analogs.

Synthetic Applications

  • The target compound is ideal for constructing conjugated systems in materials science or bioactive molecules.
  • Pyrimidine-based analogs () are tailored for medicinal chemistry, leveraging heterocycles’ role in drug-receptor interactions.
  • The chiral hydroxyl group in is advantageous for asymmetric synthesis of therapeutics.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s alkenynyl chloride chain may pose stability issues during storage or reaction conditions, requiring inert atmospheres or low temperatures.
  • Biological Relevance : Pyrimidine derivatives () show higher reported bioactivity in patent literature, whereas the target compound’s applications remain exploratory.

Biological Activity

tert-Butyl (5-chloropent-4-en-2-yn-1-yl)carbamate is a synthetic organic compound with notable structural features, including a tert-butyl group and a carbamate functional group. Its unique molecular configuration makes it a valuable building block in organic synthesis and a subject of interest in biological research. This article explores the biological activity of this compound, synthesizing data from various studies and sources to present a comprehensive overview.

The molecular formula of this compound is C10H14ClNO2, with a molecular weight of approximately 215.67 g/mol. The compound's structure includes:

  • tert-butyl group : Provides steric hindrance and influences reactivity.
  • Chlorinated alkyne : The presence of chlorine at the 5-position adds unique reactivity patterns.
PropertyValue
CAS Number651733-31-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
IUPAC Nametert-butyl N-(5-chloropent-4-en-2-ynyl)carbamate
SMILESCC(C)(C)OC(=O)NCC#CC=CCl

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a precursor for bioactive molecules. The compound's alkyne and carbamate functionalities enable it to participate in various biochemical pathways.

The mechanism by which this compound exerts its biological effects involves:

  • Reactivity with Biological Targets : The alkyne group can undergo reactions that modify biological macromolecules, while the carbamate moiety may interact with enzymes or receptors.
  • Influence on Cellular Processes : By acting as an intermediate, it can facilitate the synthesis of more complex compounds that exhibit specific biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to tert-butyl (5-chloropent-4-en-2-yn-1-y)carbamate, revealing insights into its potential applications:

  • Antitumor Activity : Research indicates that acetylenic compounds can exhibit antitumor properties. For instance, terminal alkyne derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Antibiotic Properties : Compounds similar to tert-butyl (5-chloropent-4-en-2-yne)carbamate have been explored for their antibiotic activities against various bacterial strains. These studies suggest that modifications in the alkyl chain can enhance antimicrobial efficacy .
  • Bioactive Molecule Synthesis : The compound serves as a versatile intermediate for synthesizing bioactive molecules, including those with neuroprotective properties. For example, derivatives have been synthesized for potential use in treating neurodegenerative diseases by targeting oxidative stress pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of tert-butyl (5-chloropent-4-en-2-yne)carbamate, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Attributes
Tert-butyl (4-chlorobut-2-en-1-yne)carbamateFour-carbon chainDifferent chain length and positioning
Tert-butyl (1-cyanopent-4-yne)carbamateFeatures a cyano groupCyano group introduces different reactivity
Tert-butyl (5-bromopent-4-en-2-yne)carbamateContains bromine instead of chlorineBromine may alter reactivity compared to chlorine
Tert-butyl (1-(2,5-difluorophenyl)-1-pentynyl)carbamateIncorporates fluorinated phenyl groupFluorination enhances lipophilicity and activity

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